molecular formula C15H11ClF3NO5 B14670102 2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol CAS No. 50594-43-9

2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol

Cat. No.: B14670102
CAS No.: 50594-43-9
M. Wt: 377.70 g/mol
InChI Key: MTDPTBAFHMNHTP-UHFFFAOYSA-N
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Description

2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a nitro group attached to a phenoxy ring, which is further connected to an ethan-1-ol moiety. It is commonly used in various scientific research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol typically involves multiple steps, including nucleophilic aromatic substitution and etherification reactions. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)phenol with 2-nitrophenol in the presence of a base to form the intermediate compound. This intermediate is then reacted with ethylene oxide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity of the final product. The process may also involve the use of catalysts to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The presence of the nitro and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

CAS No.

50594-43-9

Molecular Formula

C15H11ClF3NO5

Molecular Weight

377.70 g/mol

IUPAC Name

2-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]ethanol

InChI

InChI=1S/C15H11ClF3NO5/c16-11-7-9(15(17,18)19)1-4-13(11)25-10-2-3-12(20(22)23)14(8-10)24-6-5-21/h1-4,7-8,21H,5-6H2

InChI Key

MTDPTBAFHMNHTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])OCCO

Origin of Product

United States

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